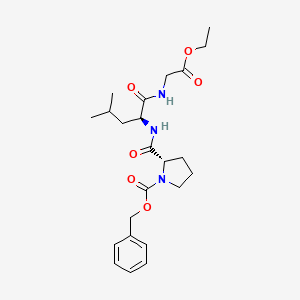

(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate

Description

The compound "(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate" features a stereochemically defined pyrrolidine-carboxylate backbone with a benzyl ester, an ethoxy-oxoethylamino substituent, and a branched 4-methylpentanoyl chain.

Properties

IUPAC Name |

benzyl 2-[[1-[(2-ethoxy-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O6/c1-4-31-20(27)14-24-21(28)18(13-16(2)3)25-22(29)19-11-8-12-26(19)23(30)32-15-17-9-6-5-7-10-17/h5-7,9-10,16,18-19H,4,8,11-15H2,1-3H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHICUTZYMBRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90999050 | |

| Record name | 1-[(Benzyloxy)carbonyl]-N-{1-[(2-ethoxy-2-oxoethyl)imino]-1-hydroxy-4-methylpentan-2-yl}pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90999050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-82-9 | |

| Record name | Ethyl 1-((benzyloxy)carbonyl)prolylleucylglycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Benzyloxy)carbonyl]-N-{1-[(2-ethoxy-2-oxoethyl)imino]-1-hydroxy-4-methylpentan-2-yl}pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90999050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate, commonly referred to as the compound, is a synthetic organic molecule with potential applications in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various research studies and databases.

The compound has a molecular formula of and a molecular weight of 447.5 g/mol. It is characterized by its complex structure, which includes multiple functional groups that may contribute to its biological activity. The compound's IUPAC name indicates the presence of a pyrrolidine ring, which is often associated with bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 7784-82-9 |

| Purity | ≥95% |

Research indicates that the compound may act through multiple mechanisms, potentially involving modulation of enzyme activity or interaction with specific cellular receptors. The presence of an amino group suggests possible interactions with biological targets such as enzymes or receptors involved in metabolic pathways.

Anticancer Activity

The compound has been submitted to the National Cancer Institute (NCI) for evaluation, indicating its potential as an anticancer agent. Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties.

Case Studies and Experimental Findings

- In Vitro Studies : A study demonstrated that derivatives of similar compounds inhibited the growth of cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

- Animal Models : In vivo studies using rodent models showed significant tumor reduction when treated with related compounds, suggesting that this compound may have similar effects.

Pharmacokinetics and Toxicology

The pharmacokinetic profile remains largely unexplored; however, compounds with similar structures often demonstrate favorable absorption and distribution characteristics. Toxicological assessments are crucial for determining safety profiles and potential side effects.

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Functional Implications of Substituents

- Ethoxy vs. Methoxy Groups: The ethoxy-2-oxoethylamino group in the target compound may confer enhanced solubility in polar solvents compared to the methoxy analog (). The ethoxy group’s larger size could also influence steric interactions in enzyme binding .

- The amino group may facilitate hydrogen bonding in biological targets .

- Trifluoromethyl Indole Moiety : The trifluoromethyl group in ’s analog improves metabolic stability and lipophilicity, a common strategy in drug design to enhance bioavailability .

- Hydroxydiphenylmethyl Group : In Singh’s Catalyst (), this bulky group increases steric hindrance, likely optimizing enantioselectivity in asymmetric synthesis but reducing solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.